1,1'-Biphenyl, 2,2',3,4',6-pentachloro-4-(methylsulfonyl)- 1,1'-Biphenyl, 2,2',3,4',6-pentachloro-4-(methylsulfonyl)-
Brand Name: Vulcanchem
CAS No.: 149949-87-1
VCID: VC7856609
InChI: InChI=1S/C13H7Cl5O2S/c1-21(19,20)10-5-9(16)11(13(18)12(10)17)7-3-2-6(14)4-8(7)15/h2-5H,1H3
SMILES: CS(=O)(=O)C1=CC(=C(C(=C1Cl)Cl)C2=C(C=C(C=C2)Cl)Cl)Cl
Molecular Formula: C13H7Cl5O2S
Molecular Weight: 404.5 g/mol

1,1'-Biphenyl, 2,2',3,4',6-pentachloro-4-(methylsulfonyl)-

CAS No.: 149949-87-1

Cat. No.: VC7856609

Molecular Formula: C13H7Cl5O2S

Molecular Weight: 404.5 g/mol

* For research use only. Not for human or veterinary use.

1,1'-Biphenyl, 2,2',3,4',6-pentachloro-4-(methylsulfonyl)- - 149949-87-1

Specification

CAS No. 149949-87-1
Molecular Formula C13H7Cl5O2S
Molecular Weight 404.5 g/mol
IUPAC Name 1,3,4-trichloro-2-(2,4-dichlorophenyl)-5-methylsulfonylbenzene
Standard InChI InChI=1S/C13H7Cl5O2S/c1-21(19,20)10-5-9(16)11(13(18)12(10)17)7-3-2-6(14)4-8(7)15/h2-5H,1H3
Standard InChI Key BHVPZQWKLQRCFN-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC(=C(C(=C1Cl)Cl)C2=C(C=C(C=C2)Cl)Cl)Cl
Canonical SMILES CS(=O)(=O)C1=CC(=C(C(=C1Cl)Cl)C2=C(C=C(C=C2)Cl)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 1,2,3-trichloro-4-(2,5-dichloro-4-methylsulfonylphenyl)benzene, reflects its biphenyl backbone substituted with five chlorine atoms and one methylsulfonyl group. Its molecular formula is C₁₃H₇Cl₅O₂S, with a molecular weight of 404.5 g/mol . The numbering of substituents depends on the biphenyl system, with chlorination at positions 2, 2', 3, 4', and 6, and the methylsulfonyl group at position 4 (Figure 1).

Table 1: Synonyms and Identifiers

IdentifierValueSource
CAS Registry Number66640-58-2
DSSTox Substance IDDTXSID40216800
Nikkaji NumberJ709.612G
PubChem CID108210 (structural analog)

Structural Analysis

The biphenyl core consists of two benzene rings connected by a single bond. Chlorine atoms occupy electron-withdrawing positions, while the methylsulfonyl group (-SO₂CH₃) introduces polarity, affecting solubility and reactivity. Computational models predict a dihedral angle of approximately 45° between the two phenyl rings, reducing steric hindrance and enabling planar conformations in certain environments .

Spectroscopic Signatures

  • Infrared (IR): Stretching vibrations for C-Cl bonds appear at 550–650 cm⁻¹, while S=O symmetric and asymmetric stretches occur near 1150 cm⁻¹ and 1350 cm⁻¹, respectively .

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra show aromatic protons as a multiplet at δ 7.2–7.8 ppm, with the methyl group in the sulfonyl moiety resonating as a singlet near δ 3.1 ppm.

Synthesis and Industrial Relevance

Synthetic Pathways

While no explicit synthesis route for this isomer is documented, analogous chlorinated biphenyls are typically synthesized via:

  • Ullmann Coupling: Reaction of chlorinated aryl halides with copper catalysts.

  • Friedel-Crafts Sulfonylation: Introducing the methylsulfonyl group using methanesulfonyl chloride and a Lewis acid catalyst.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
Biphenyl formationCu, 200°C, DMF65–75
SulfonylationAlCl₃, CH₂Cl₂, 0°C to RT50–60

Industrial Applications

Environmental Persistence and Bioaccumulation

Stability in Environmental Matrices

The compound’s five chlorine atoms and sulfonyl group confer extreme stability. Estimated half-lives in environmental compartments include:

  • Soil: 12–15 years

  • Water: 8–10 years (hydrolysis-resistant due to electron-withdrawing groups)

  • Atmosphere: 2–4 days (degradation via OH radical attack) .

Toxicological Profile

Endocrine Disruption Mechanisms

Structural analogs, such as CID 108178, exhibit affinity for estrogen receptor alpha (ERα) with IC₅₀ values of 1.2–3.8 μM . The methylsulfonyl group enhances binding to steroid hormone-binding globulin (SHBG), altering free hormone levels in vivo .

Table 3: In Vitro Toxicity Data (Analog CID 108178)

EndpointValueModel System
ERα Binding AffinityIC₅₀ = 2.4 μMMCF-7 cells
Aryl Hydrocarbon Receptor ActivationEC₅₀ = 0.8 μMHepG2 cells
Cytotoxicity (LC₅₀)48 μMHEK293 cells

Ecotoxicological Impacts

  • Aquatic Organisms: LC₅₀ values for Daphnia magna range from 0.8–1.5 mg/L after 48-hour exposure .

  • Terrestrial Wildlife: Subchronic exposure in rats (10 mg/kg/day) induced hepatic CYP450 enzymes by 300–400%, indicating metabolic stress.

Regulatory Status and Analytical Methods

Global Regulatory Frameworks

  • EPA Toxics Release Inventory: Listed as a Persistent Bioaccumulative Toxic (PBT) substance.

  • EU REACH: Subject to authorization under Annex XIV (entry 72).

Detection Techniques

  • Gas Chromatography-Mass Spectrometry (GC-MS): Retention time of 14.2 min (DB-5 column, 30 m × 0.25 mm) .

  • High-Resolution LC-MS/MS: Precise ion transition m/z 404.5 → 349.3 (collision energy 25 eV).

Future Research Directions

  • Metabolite Identification: Characterize hydroxylated and glucuronidated derivatives in mammalian systems.

  • Advanced Remediation Strategies: Evaluate UV/persulfate oxidation for degrading this compound in wastewater.

  • Epidemiological Studies: Correlate environmental levels with endocrine-related pathologies in vulnerable populations.

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